4-butyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate
Overview
Description
4-butyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives
Preparation Methods
The synthesis of 4-butyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specific duration to achieve high yield and purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-butyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety, leading to the formation of substituted products. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-butyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-butyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation and angiogenesis. The compound’s antimicrobial properties could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
4-butyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate can be compared with other coumarin derivatives such as:
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar in structure but with a single chlorine atom on the benzoate moiety.
7-hydroxy-4-methylcoumarin: Lacks the dichlorobenzoate group and has a methyl group instead.
4-methylumbelliferone: Another coumarin derivative with different substituents and biological activities
Properties
IUPAC Name |
(4-butyl-2-oxochromen-7-yl) 2,4-dichlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2O4/c1-2-3-4-12-9-19(23)26-18-11-14(6-8-15(12)18)25-20(24)16-7-5-13(21)10-17(16)22/h5-11H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXOGZVWQONXQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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